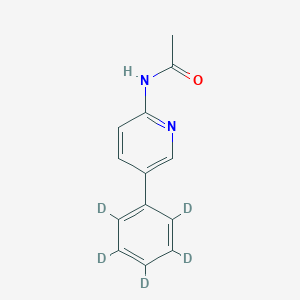

N-Acetyl-2-amino-5-phenyl-D5-pyridine

Description

BenchChem offers high-quality N-Acetyl-2-amino-5-phenyl-D5-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-2-amino-5-phenyl-D5-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

217.28 g/mol |

IUPAC Name |

N-[5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-yl]acetamide |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/i2D,3D,4D,5D,6D |

InChI Key |

FXUKKQSINSXDFT-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)NC(=O)C)[2H])[2H] |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic Fate and Bioactivation of 2-Amino-5-Phenylpyridine (Phe-P-1)

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Toxicology Scientists

Executive Summary

2-Amino-5-phenylpyridine (Phe-P-1) represents a critical structural motif in both environmental toxicology and medicinal chemistry. While primarily known as a mutagenic heterocyclic aromatic amine (HAA) formed during the high-temperature pyrolysis of phenylalanine, its biaryl amine scaffold appears in early-stage drug discovery efforts (e.g., Porcn inhibitors).

For drug development professionals, understanding the metabolic liability of this scaffold is non-negotiable. The compound undergoes a classic "tox-activation" pathway characteristic of aromatic amines: N-hydroxylation followed by esterification , yielding reactive nitrenium ions that covalently bind DNA.[1] This guide details the specific enzymatic drivers (CYP1A2, NAT2, SULT) and provides validated protocols for assessing these risks in preclinical models.

Chemical Properties & Metabolic Susceptibility

The metabolic fate of 2-amino-5-phenylpyridine is dictated by two competing electronic features:

-

The Exocyclic Amine (N2): The primary site of bioactivation. The electron-rich nitrogen is susceptible to oxidation by cytochrome P450 enzymes.

-

The Biphenyl-like Core: The phenyl ring at the 5-position allows for ring hydroxylation (detoxification), mimicking the metabolism of 4-aminobiphenyl.

| Property | Value | Metabolic Implication |

| CAS Registry | 33421-40-8 | Standard reference for toxicology assays. |

| Molecular Weight | 170.21 g/mol | Low MW allows rapid passive diffusion into hepatocytes. |

| LogP | ~2.3 (Predicted) | Sufficient lipophilicity for extensive Phase I metabolism. |

| Key Motif | 2-Aminopyridine | Structural alert for genotoxicity via N-oxidation. |

Detailed Metabolic Pathways

Phase I: Bioactivation vs. Detoxification

The divergence between toxicity and clearance occurs immediately at Phase I.

-

Bioactivation (The Tox Pathway): The dominant pathway in humans is N-hydroxylation , catalyzed primarily by CYP1A2 . This yields N-hydroxy-2-amino-5-phenylpyridine (N-OH-Phe-P-1), the proximate carcinogen.

-

Detoxification: Carbon oxidation occurs on the phenyl ring, predominantly at the para-position, yielding 4'-hydroxy-2-amino-5-phenylpyridine (4'-OH-Phe-P-1). This metabolite is generally stable and readily conjugated.

Phase II: Conjugation & The "Ultimate" Carcinogen

Phase II enzymes determine the final biological impact.

-

N-Glucuronidation: UGT enzymes can directly conjugate the N-hydroxy metabolite, facilitating excretion (detoxification).

-

O-Acetylation & O-Sulfation (Activation): This is the critical failure mode. The N-hydroxy metabolite is a substrate for NAT2 (N-acetyltransferase 2) and SULT1A1/1A2 (Sulfotransferases). These enzymes convert the N-OH group into unstable esters (N-acetoxy-Phe-P-1 or N-sulfonyloxy-Phe-P-1).

-

Reactive Intermediate: These esters undergo heterolytic cleavage to form the arylnitrenium ion . This electrophile attacks the C8 position of guanine in DNA, forming the bulky adduct dG-C8-Phe-P-1, which causes replication errors (G:C

T:A transversions).

Pathway Visualization

The following diagram illustrates the bifurcation between stable clearance and DNA damage.

Figure 1: The metabolic bifurcation of Phe-P-1. Red arrows indicate the bioactivation pathway leading to genotoxicity; green arrows indicate detoxification.

Experimental Protocols for Metabolite Identification

To validate these pathways in a drug discovery context (e.g., assessing a scaffold's liability), the following workflow is recommended.

In Vitro Microsomal Incubation (Human Liver Microsomes)

This assay identifies if your derivative is a substrate for CYP1A2-mediated N-oxidation.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound: 2-amino-5-phenylpyridine (10 µM final).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) and test compound in buffer at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Time-points: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile (containing internal standard).

-

Processing: Centrifuge at 3000 x g for 10 min. Collect supernatant for LC-MS/MS.

Analytical Detection (LC-MS/MS)

Standard reverse-phase chromatography is sufficient, but monitoring specific transitions is critical.

| Metabolite | Ionization | Precursor Ion (m/z) | Fragment Ion (m/z) | Notes |

| Parent (Phe-P-1) | ESI (+) | 171.1 | 154.1, 127.1 | Loss of NH3 |

| N-Hydroxy | ESI (+) | 187.1 | 170.1 | Loss of Oxygen (distinctive) |

| 4'-Hydroxy | ESI (+) | 187.1 | 159.1 | Loss of CO (phenol characteristic) |

Self-Validation Step: The N-hydroxy metabolite is often unstable. If detection fails, include an antioxidant (e.g., ascorbic acid) in the quench solution or trap with glutathione (GSH) to detect the GSH-conjugate of the nitrenium ion.

DNA Adduct Quantification (32P-Postlabeling)

For definitive toxicology, measuring the dG-C8 adduct is the gold standard.

-

Digestion: Digest DNA (10 µg) with micrococcal nuclease and spleen phosphodiesterase.

-

Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant).

-

Labeling: Incubate with [

-32P]ATP and T4 polynucleotide kinase. -

Separation: multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

-

Quantification: Autoradiography or phosphorimaging.

Workflow Visualization

Figure 2: Analytical workflow for distinguishing bioactivation (N-OH) from detoxification (Ring-OH) using LC-MS/MS fragmentation patterns.

References

-

Sugimura, T., et al. (1977).[2] "Mutagenicity of pyrolysis products of phenylalanine." Proceedings of the Japan Academy, Series B, 53(1), 58-61. Link

-

Dooley, K.L., et al. (1988).[3] "Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl."[1][3] Cancer Letters, 41(1), 99-103.[3][4] Link

-

Kim, D., & Guengerich, F.P. (2005). "Cytochrome P450 activation of arylamines and heterocyclic amines." Annual Review of Pharmacology and Toxicology, 45, 27-49. Link

-

Turesky, R.J., et al. (2002). "Metabolism of heterocyclic aromatic amines by human hepatocytes and cytochrome P4501A2." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 187-195. Link

-

Glatt, H., et al. (2001). "Human cytosolic sulphotransferases: genetics, characteristics, toxicological aspects." Mutation Research, 482(1-2), 27-40. Link

Sources

An In-depth Technical Guide to the Discovery and Validation of Heterocyclic Aromatic Amine (HCA) Biomarkers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterocyclic aromatic amines (HCAs) are potent mutagens and carcinogens formed during the high-temperature cooking of meat and fish.[1] Establishing a definitive link between dietary HCA exposure and human cancer risk has been challenging, primarily due to the difficulty in accurately quantifying long-term exposure.[2][3] This technical guide provides a comprehensive framework for the discovery, quantification, and validation of HCA biomarkers. We delve into the critical metabolic pathways that lead to HCA-induced DNA damage, detail the gold-standard analytical methodologies for biomarker detection, and outline the rigorous validation required to ensure data integrity for clinical and epidemiological research. This document serves as a critical resource for scientists aiming to elucidate the role of HCAs in human carcinogenesis and to develop preventative strategies.

Chapter 1: The Mechanistic Underpinning of HCA Carcinogenicity

Understanding the biological fate of HCAs is paramount to identifying relevant biomarkers. HCAs themselves are pro-carcinogens and require metabolic activation to exert their genotoxic effects.[4][5] This multi-step process creates a cascade of molecular events that can be targeted for biomarker discovery.

Metabolic Activation: The Path to Genotoxicity

The primary pathway for HCA activation begins in the liver and involves two critical enzymatic phases.[4][6]

-

Phase I Activation (N-hydroxylation): Cytochrome P450 enzymes, predominantly CYP1A2 , catalyze the N-hydroxylation of the HCA's exocyclic amine group.[4][6][7][8] This initial step converts the HCA into a more reactive N-hydroxy-HCA intermediate.

-

Phase II Activation (O-esterification): The N-hydroxy intermediate is then subject to esterification by N-acetyltransferases (NATs), particularly NAT2 , or sulfotransferases (SULTs).[6][8] This results in the formation of a highly unstable N-acetoxy or N-sulfonyoxy ester.

This unstable ester can spontaneously break down to form a highly electrophilic arylnitrenium ion .[1][3][9] This ultimate carcinogen is the species that readily attacks and covalently binds to DNA, forming HCA-DNA adducts.[1][3][9]

The Critical Role of Genetic Polymorphisms

The efficiency of this activation pathway varies significantly among individuals due to genetic polymorphisms in the metabolizing enzymes.[10]

-

CYP1A2: Individuals with highly inducible or rapid activity variants of CYP1A2 may produce N-hydroxy-HCAs more efficiently.[7][10][11]

-

NAT2: The NAT2 gene is highly polymorphic, leading to "slow," "intermediate," and "rapid" acetylator phenotypes.[7][12] Paradoxically, "slow" acetylators may be at higher risk. This is because slower N-acetylation (a detoxification step for the parent HCA) allows more of the parent compound to be N-hydroxylated by CYP1A2. The subsequent O-acetylation (an activation step for the N-hydroxy metabolite) can then proceed, leading to higher levels of the ultimate carcinogen.[11]

These genetic variations are crucial considerations in molecular epidemiology studies, as they can modify an individual's risk of developing cancer following HCA exposure.[7][11][12][13]

Caption: Fig 1. HCA Metabolic Activation Pathway.

Chapter 2: A Taxonomy of HCA Biomarkers

The goal of HCA biomarker discovery is to identify and quantify molecules that reflect exposure and its biological consequences. These can be broadly categorized.

| Biomarker Category | Specific Analyte(s) | Biological Matrix | What It Measures | Key Insights |

| Exposure | Unmetabolized HCAs (e.g., PhIP, MeIQx) | Urine, Feces, Hair | Recent dietary intake.[9][13] | Provides a short-term snapshot of exposure but does not confirm metabolic activation. |

| Metabolism | Phase I & II Metabolites | Urine | Individual metabolic capacity (e.g., CYP1A2/NAT2 phenotype). | Helps stratify populations based on their ability to activate or detoxify HCAs. |

| Biologically Effective Dose | HCA-DNA Adducts (e.g., dG-C8-PhIP) | Target Tissues, Surrogate Tissues (e.g., Lymphocytes) | The amount of carcinogen that has reached and damaged the genomic DNA.[4][14] | Considered the most direct and relevant biomarker for assessing cancer risk initiation.[4] |

| Biologically Effective Dose | HCA-Protein Adducts (e.g., PhIP-Albumin) | Serum/Plasma | Integrated exposure over the lifespan of the protein (e.g., ~28 days for albumin).[15] | A valuable long-lived biomarker when tissue samples are unavailable.[1][15] |

| Early Biological Effect | Gene Mutations (e.g., APC, KRAS) | Tumor Tissue | Downstream consequences of DNA adduct formation. | Links the "biologically effective dose" to a tangible carcinogenic outcome. |

Table 1: Categories of HCA Biomarkers.

The "holy grail" for risk assessment is the HCA-DNA adduct , as it confirms that the pro-carcinogen has been absorbed, metabolized, and has reached its biological target to inflict damage.[4][14]

Chapter 3: The Analytical Core: HCA Biomarker Quantification

The extremely low concentrations of HCA biomarkers in biological samples necessitate highly sensitive and specific analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this purpose.[16][17][18]

Workflow for HCA-DNA Adduct Analysis

The robust quantification of DNA adducts from a biological matrix is a multi-step process where precision at each stage is critical for a reliable outcome.

Caption: Fig 2. HCA-DNA Adduct Analysis Workflow.

Detailed Protocol: Quantification of dG-C8-PhIP from Human Lymphocytes by LC-MS/MS

This protocol provides a self-validating system for the precise measurement of the major DNA adduct of the HCA, PhIP.

1. DNA Isolation and Quantification:

- Isolate genomic DNA from buffy coat-derived lymphocytes using a commercial DNA isolation kit (e.g., Qiagen Gentra Puregene). Causality: This ensures high purity DNA, free from proteins and RNA that could interfere with downstream enzymatic steps or analysis.

- Quantify the extracted DNA using UV spectrophotometry (e.g., NanoDrop). Assess purity by checking the A260/A280 ratio (target: ~1.8).

2. Internal Standard Spiking & Hydrolysis:

- To 50 µg of genomic DNA, add a known amount (e.g., 50 femtomoles) of a stable isotope-labeled internal standard (SIL-IS), such as [¹³C₁₀]-dG-C8-PhIP. Trustworthiness: The SIL-IS is chemically identical to the analyte but mass-shifted. It co-elutes and co-ionizes, allowing it to correct for variability in sample preparation, matrix effects, and instrument response, which is the cornerstone of a validated bioanalytical method.[19]

- Add nuclease P1 and alkaline phosphatase and incubate at 37°C for 18-24 hours to digest the DNA into its constituent deoxyribonucleosides.

3. Solid-Phase Extraction (SPE):

- Condition a mixed-mode cation exchange (MCX) SPE cartridge.

- Load the hydrolyzed DNA sample onto the cartridge. The dG-C8-PhIP adduct and SIL-IS will be retained.

- Wash the cartridge with a weak solvent (e.g., 5% methanol) to remove hydrophilic interferences like unmodified nucleosides.

- Elute the adducts with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

- Dry the eluate under a stream of nitrogen and reconstitute in a small volume (e.g., 50 µL) of mobile phase. Causality: SPE is a critical enrichment step. It removes salts and other matrix components that would suppress ionization in the mass spectrometer, thereby dramatically improving the signal-to-noise ratio and achieving the required low limits of detection.[18][20]

4. LC-MS/MS Analysis:

- Chromatography: Inject the sample onto a UPLC system equipped with a C18 column. Use a gradient elution from a weak mobile phase (e.g., 0.1% formic acid in water) to a strong mobile phase (e.g., 0.1% formic acid in acetonitrile) to separate the adduct from any remaining interferences.

- Mass Spectrometry: Analyze the column effluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Detection: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the native adduct and the SIL-IS. For dG-C8-PhIP, this would be the transition from the protonated molecule [M+H]⁺ to the fragment ion corresponding to the PhIP aglycone. Causality: SRM provides exceptional specificity. By monitoring a unique mass transition, it acts as a chemical filter, ensuring that the detected signal originates only from the target analyte, even in a complex biological matrix.[16]

Chapter 4: The Pillar of Trust: Bioanalytical Method Validation

For a biomarker to be useful in research or clinical settings, the method used to measure it must be rigorously validated to ensure that the data are reliable, reproducible, and fit for purpose.[21][22] Validation parameters are based on guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[21][23][24][25]

| Validation Parameter | Description | Acceptance Criteria (Typical) | Why It's Critical |

| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix. | Ensures you are measuring only the HCA biomarker and not a co-eluting matrix component. |

| Accuracy | Closeness of the measured value to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). | Establishes the "truthfulness" of the measurement. |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). | Demonstrates the reproducibility and reliability of the method. |

| Calibration Curve | The response-concentration relationship. | A regression model (e.g., linear, weighted 1/x²) with a correlation coefficient (r²) > 0.99. | Provides the mathematical basis for calculating unknown concentrations. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤20% CV. | Defines the sensitivity and effective working range of the assay. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting components from the sample matrix. | The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. | Confirms that variations in individual patient samples (e.g., high lipids) do not bias the results. |

| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the baseline samples. | Guarantees that the biomarker has not degraded between sample collection and analysis. |

Table 2: Key Parameters for Bioanalytical Method Validation.[22]

Conclusion and Future Directions

The discovery and validation of HCA biomarkers, particularly HCA-DNA adducts, provide a powerful tool to bridge the gap between dietary exposure and cancer risk. The methodologies outlined in this guide, centered on the specificity of LC-MS/MS and the rigor of regulatory-compliant validation, represent the current state-of-the-art.

Future advancements will likely focus on:

-

High-Throughput Methods: Miniaturizing sample preparation and utilizing faster LC-MS/MS systems to analyze large epidemiological cohorts more efficiently.

-

Adductomics: Employing untargeted, high-resolution mass spectrometry to screen for a wide array of DNA adducts simultaneously, which could reveal signatures of damage from multiple dietary or environmental genotoxicants.[14]

-

Multi-Biomarker Panels: Integrating data from HCA exposure, metabolism (genotypes), and damage (adducts) to create comprehensive risk prediction models.

By adhering to the principles of mechanistic understanding, robust analytical chemistry, and stringent validation, researchers can generate high-quality biomarker data essential for advancing public health and drug development.

References

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Department of Health & Human Services. Available from: [Link]

-

FDA issues final guidance on bioanalytical method validation. (2018). Pharma in Focus. Available from: [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. Available from: [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). European Pharmaceutical Review. Available from: [Link]

-

Generation of free radicals and induction of DNA adducts by activation of heterocyclic aromatic amines via different metabolic pathways in vitro. (2002). PubMed. Available from: [Link]

-

LC-ESI/MS/MS 3 ion chromatograms of dG-C8-PhIP and dG-4-ABP adducts... (N/A). ResearchGate. Available from: [Link]

-

DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. (N/A). Oxford Academic. Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Technology Networks. Available from: [Link]

-

Polymorphisms of Cytochrome P4501A2 and N-acetyltransferase genes, Smoking, and Risk of Pancreatic Cancer. (N/A). PMC. Available from: [Link]

-

Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (N/A). PMC. Available from: [Link]

-

Metabolism and biomarkers of heterocyclic aromatic amines in humans. (2021). PMC - NIH. Available from: [Link]

-

Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies. (N/A). Semantic Scholar. Available from: [Link]

-

Association between dietary heterocyclic amine levels, genetic polymorphisms of NAT2, CYP1A1, and CYP1A2 and risk of stomach cancer: a hospital-based case-control study in Japan. (N/A). PubMed. Available from: [Link]

-

Chemical markers of heterocyclic aromatic amines for human biomonitoring. (N/A). NALDC. Available from: [Link]

-

Heterocyclic amines, cytochrome P4501A2, and N-acetyltransferase: issues involved in incorporating putative genetic susceptibility markers into epidemiological studies. (N/A). PubMed. Available from: [Link]

-

Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. (N/A). eScholarship. Available from: [Link]

-

Metabolism and biomarkers of heterocyclic aromatic amines in humans. (2021). ResearchGate. Available from: [Link]

-

Association between NAT2, CYP1A1, and CYP1A2 genotypes, heterocyclic aromatic amines, and prostate cancer risk: a case control study in Japan. (2017). PMC. Available from: [Link]

-

DNA Adductomic Analysis by Data-Independent Mass Spectrometry. (2020). LCGC International. Available from: [Link]

-

NAT2 and CYP1A2 Polymorphisms and Lung Cancer Risk in Relation to Smoking Status. (N/A). N/A. Available from: [Link]

-

A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. (2025). PMC. Available from: [Link]

-

Metabolic activation and the DNA adduct formation by IQ. (N/A). ResearchGate. Available from: [Link]

-

A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. (2025). PubMed. Available from: [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). Health and Environmental Sciences Institute. Available from: [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). N/A. Available from: [Link]

-

Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. (N/A). CST Technologies. Available from: [Link]

-

Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2022). LCGC International. Available from: [Link]

-

LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. (2024). NorthEast BioLab. Available from: [Link]

-

Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. (2025). ajprd.com. Available from: [Link]

-

Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. (2025). ResearchGate. Available from: [Link]

Sources

- 1. Metabolism and biomarkers of heterocyclic aromatic amines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. Generation of free radicals and induction of DNA adducts by activation of heterocyclic aromatic amines via different metabolic pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polymorphisms of Cytochrome P4501A2 and N-acetyltransferase genes, Smoking, and Risk of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterocyclic amines, cytochrome P4501A2, and N-acetyltransferase: issues involved in incorporating putative genetic susceptibility markers into epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Association between NAT2, CYP1A1, and CYP1A2 genotypes, heterocyclic aromatic amines, and prostate cancer risk: a case control study in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journal.waocp.org [journal.waocp.org]

- 13. Association between dietary heterocyclic amine levels, genetic polymorphisms of NAT2, CYP1A1, and CYP1A2 and risk of stomach cancer: a hospital-based case-control study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Chemical markers of heterocyclic aromatic amines for human biomonitoring | National Agricultural Library [nal.usda.gov]

- 16. researchgate.net [researchgate.net]

- 17. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nebiolab.com [nebiolab.com]

- 19. cstti.com [cstti.com]

- 20. ajprd.com [ajprd.com]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. labs.iqvia.com [labs.iqvia.com]

- 24. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 25. hhs.gov [hhs.gov]

A Technical Guide to the Application of Stable Isotope Labeled Standards for the Analysis of Food Mutagens

Abstract

The detection and quantification of mutagens in food products are paramount for ensuring consumer safety and regulatory compliance. These compounds, which can form during cooking or processing, pose potential health risks, including carcinogenesis.[1][2] The complexity of food matrices presents a significant analytical challenge, often leading to inaccuracies due to matrix effects and analyte loss during sample preparation. This guide provides an in-depth exploration of Stable Isotope Dilution Analysis (SIDA) as the gold standard for accurate and precise quantification of food mutagens. We will delve into the core principles of SIDA, detailed experimental workflows, method validation, and specific applications for critical mutagens like acrylamide and heterocyclic amines (HCAs). This document is intended for researchers and analytical scientists dedicated to advancing food safety testing.

Introduction: The Challenge of Food Mutagen Analysis

Foods can contain a wide array of chemical compounds, some of which have mutagenic properties, meaning they can alter cellular DNA and potentially lead to cancer.[3][4] These mutagens can be naturally occurring, but a significant concern arises from those formed during high-temperature processing and cooking of protein- and carbohydrate-rich foods.[5][6]

Key classes of process-formed food mutagens include:

-

Heterocyclic Amines (HCAs): Generated from the reaction of amino acids, creatine/creatinine, and sugars in meat and fish cooked at high temperatures (e.g., frying, grilling).[2][6][7] Compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are potent mutagens.[1][8]

-

Acrylamide: Formed from the amino acid asparagine and reducing sugars during the Maillard reaction in carbohydrate-rich foods like potato chips, french fries, and baked goods.[9][10]

-

Polycyclic Aromatic Hydrocarbons (PAHs): Produced from the incomplete combustion of organic matter, PAHs can contaminate food during processes like grilling and smoking.[3]

The analytical challenge lies in accurately quantifying these compounds at trace levels (ng/g or µg/kg) within highly complex and variable food matrices. Matrix components such as fats, proteins, and carbohydrates can interfere with analysis, causing ion suppression or enhancement in mass spectrometry and leading to unreliable results.[9]

The Gold Standard: Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA), or Isotope Dilution Mass Spectrometry (IDMS), is the premier technique for overcoming the challenges of food matrix complexity.[11][12] It is recognized as a primary ratio method by metrology institutes for its potential to yield highly accurate and precise results.[11][13]

The Core Principle: The foundation of SIDA is the use of a stable isotope-labeled (SIL) internal standard, which is a synthetic version of the analyte molecule where one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H/D, ¹⁵N).[14][15]

This SIL internal standard is chemically identical to the native analyte, ensuring it behaves in the same manner throughout the entire analytical process—extraction, cleanup, and chromatographic separation.[16] However, it is distinguishable by its higher mass in a mass spectrometer.

The key steps and rationale are as follows:

-

Spiking: A precisely known amount of the SIL internal standard is added to the sample at the very beginning of the sample preparation process.[17]

-

Equilibration: The SIL standard is thoroughly mixed with the sample, allowing it to equilibrate with the native analyte present in the matrix.[13]

-

Co-Processing: The sample is then subjected to extraction and cleanup. Crucially, any loss of the native analyte during these steps is mirrored by an identical proportional loss of the SIL standard. Likewise, any matrix-induced signal suppression or enhancement during MS analysis affects both the analyte and the standard equally.

-

Quantification by Ratio: The final quantification is not based on the absolute signal of the analyte, but on the ratio of the native analyte's signal to the SIL standard's signal.[14] Since the amount of SIL standard added is known, this ratio allows for a highly accurate calculation of the native analyte's concentration, effectively canceling out variations from sample loss and matrix effects.[12]

Diagram: The Principle of Stable Isotope Dilution Analysis

Caption: Workflow illustrating the core principle of SIDA.

Analytical Workflow: A Practical Guide

This section outlines a comprehensive, step-by-step workflow for the analysis of food mutagens using SIDA coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract the target mutagens from the complex food matrix while minimizing co-extraction of interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique.[18][19][20]

Protocol: Modified QuEChERS for HCA and Acrylamide Analysis

-

Homogenization: Weigh 2-5 grams of a representative, homogenized food sample (e.g., potato chips, grilled meat) into a 50 mL centrifuge tube.

-

Spiking: Add a known concentration of the appropriate SIL internal standard(s) (e.g., ¹³C₃-Acrylamide, d₃-PhIP, d₃-MeIQx) directly onto the sample.

-

Hydration & Equilibration: Add 10 mL of water to the tube. Vortex vigorously for 1 minute to ensure thorough mixing and allow the standard to equilibrate with the matrix.

-

Extraction:

-

Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes. This will result in a clear supernatant (acetonitrile layer) containing the analytes, separated from the solid food matrix and aqueous layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The extracted supernatant still contains matrix components like lipids and pigments that must be removed before LC-MS/MS analysis.

-

Transfer: Carefully transfer a portion (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube.

-

Cleanup Sorbents: The d-SPE tube contains a mixture of sorbents tailored to the matrix. A common combination includes:

-

PSA (Primary Secondary Amine): Removes organic acids, sugars, and some lipids.

-

C18: Removes non-polar interferences like fats.[22]

-

MgSO₄: Removes residual water.

-

-

Vortex & Centrifuge: Seal the d-SPE tube, vortex for 1 minute, and centrifuge at ≥3000 g for 5 minutes.

-

Final Extract: The resulting supernatant is the cleaned-up sample extract. Transfer ~1 mL into an autosampler vial for analysis.

Diagram: QuEChERS Sample Preparation Workflow

Caption: Step-by-step QuEChERS workflow for food mutagen analysis.

LC-MS/MS Analysis

Liquid chromatography is used to separate the target analytes from any remaining matrix components before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for trace-level quantification.

Table 1: Example LC-MS/MS Parameters for Acrylamide and PhIP

| Parameter | Acrylamide | ¹³C₃-Acrylamide (IS) | PhIP | d₃-PhIP (IS) |

| LC Column | Reversed-Phase C18 or HILIC | Reversed-Phase C18 or HILIC | Reversed-Phase C18 | Reversed-Phase C18 |

| Mobile Phase | Water/Methanol with Formic Acid | Water/Methanol with Formic Acid | Water/Acetonitrile with Formic Acid | Water/Acetonitrile with Formic Acid |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |

| Precursor Ion (Q1) | m/z 72.1 | m/z 75.1 | m/z 225.1 | m/z 228.1 |

| Product Ion (Q3) | m/z 55.1 (Quantifier) | m/z 58.1 (Quantifier) | m/z 210.1 (Quantifier) | m/z 213.1 (Quantifier) |

| Product Ion (Q3) | m/z 44.1 (Qualifier) | m/z 44.1 (Qualifier) | m/z 196.1 (Qualifier) | m/z 199.1 (Qualifier) |

Note: These are example parameters and must be optimized for the specific instrument and application.

The use of Multiple Reaction Monitoring (MRM) is critical. For each compound, a "transition" is monitored where the specific precursor ion (the mass of the molecule) is fragmented, and a specific product ion is detected.[9] Monitoring at least two transitions (a quantifier and a qualifier) provides an additional layer of confirmation for analyte identity.[23]

Method Validation and Quality Control

To ensure that the analytical results are reliable and fit for purpose, the method must be validated according to established guidelines, such as those from SANTE (SANTE/11312/2021).[24][25][26]

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criteria (SANTE) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Calibration curve with a coefficient of determination (R²) > 0.99. Residuals within ±20%. |

| Accuracy (Recovery) | The closeness of the measured result to the true value, assessed by analyzing spiked blank samples. | Mean recoveries within 70-120%. |

| Precision (RSD) | The closeness of agreement between a series of measurements, expressed as Relative Standard Deviation (RSD). | RSD ≤ 20% for repeatability (intra-day) and reproducibility (inter-day). |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | The lowest validated spike level meeting recovery and precision criteria. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank samples. Ion ratio (qualifier/quantifier) must be within ±30% of the standard. |

Source: Adapted from SANTE/11312/2021 guidelines.[24][27]

Conclusion and Authoritative Grounding

The use of stable isotope-labeled standards is not merely a best practice but an essential requirement for generating defensible, high-quality data in the field of food mutagen analysis. The SIDA methodology directly addresses the fundamental challenges of analyte loss and matrix effects, providing a self-validating system that ensures accuracy and precision.[12][16] By integrating this robust quantification strategy with optimized sample preparation techniques like QuEChERS and highly selective LC-MS/MS detection, laboratories can achieve the low detection limits and high confidence required to protect public health and meet stringent regulatory standards.[9][18] This guide provides the foundational principles and practical workflows to empower researchers in this critical area of food safety.

References

-

Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. Retrieved from [Link]

-

Gumedze, M. J. P., & Maina, P. M. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]

-

Tackett, B. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Retrieved from [Link]

-

National Research Council. (1982). 13 Mutagens in Food. In Diet, Nutrition, and Cancer. National Academies Press (US). Retrieved from [Link]

-

Pihlström, T., Fernández-Alba, A. R., Amate, C. F., Poulsen, M. E., Hardebusch, B., & Anastassiades, M. (2021). ANALYTICAL QUALITY CONTROL AND METHOD VALIDATION PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED (SANTE 11312/2021 v2). Retrieved from [Link]

-

Previs, S. F., & Kelley, M. F. (n.d.). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC. Retrieved from [Link]

-

European Food Safety Authority. (2023, February 14). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Retrieved from [Link]

-

Singh, P., & Chopra, H. K. (2021). Mutagens in commercial food processing and its microbial transformation. PMC. Retrieved from [Link]

-

Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

-

Dr.G.V.S.R. Anjaneyulu. (2024, October 14). ISOTOPIC DILUTION TRACER –TAGGED – LABELLED METHODS PRINCIPLE PROBLEMS SOLVED Eureomyein. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Heterocyclic amine formation in meat. Retrieved from [Link]

-

Wakabayashi, K., Nagao, M., Esumi, H., & Sugimura, T. (2011, July 9). Food-derived Mutagens and Carcinogens. ResearchGate. Retrieved from [Link]

-

Agilent Technologies. (2019, March 13). Quantification of Acrylamide in a Variety of Food Matrices by LC-MS/MS Triple-Quadrupole. Retrieved from [Link]

-

Non-applicable, N. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

-

Zielińska, M., & Sadowska, A. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. Retrieved from [Link]

-

de Oliveira, A. F., & de Oliveira, L. C. (2016). Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin. PMC. Retrieved from [Link]

-

EU Reference Laboratories for Residues of Pesticides. (2010, January 26). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

-

Ali, A., Waly, M. I., & Devarajan, S. (2019, November 12). Chapter 11: Impact of Processing Meat on the Formation of Heterocyclic Amines and Risk of Cancer. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry. Retrieved from [Link]

-

Schieberle, P. (2011, December 15). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]

-

Research Starters. (n.d.). Chemical mutagens. EBSCO. Retrieved from [Link]

-

Startin, J. R. (n.d.). Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants. PMC. Retrieved from [Link]

-

Gaffney, A. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Retrieved from [Link]

-

Seman, D. L., & Al-Badran, A. I. (2018, December 31). Heterocyclic Amines and Polycyclic Aromatic Hydrocarbons in Cooked Meat Products: A Review. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Quantitation of acrylamide in food products by liquid chromatography/mass spectrometry. Retrieved from [Link]

-

Khan, M. R., & Al-Daghri, N. M. (2019). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. Retrieved from [Link]

-

Rocker. (n.d.). QuEChERS | Optimizing Sample Preparation. Retrieved from [Link]

-

Spineto, M., & Amato, E. (2026, February 5). Fitness-for-Purpose Assessment of Methods for Glyphosate Determination in Food: Trade-Off Between Analytical Performance and Environmental Impact. PMC. Retrieved from [Link]

-

Yeh, A.-N., & Chen, B.-H. (2009). Validation of an Improved LC/MS/MS Method for Acrylamide Analysis in Foods. Journal of Food and Drug Analysis, 17(3). Retrieved from [Link]

-

Sugimura, T., & Sato, S. (2026, January 29). MUTAGENS AND CARCINOGENS IN FOODS. Annual Reviews. Retrieved from [Link]

-

Kornas, P. (2023, December 19). Quantitation of over 1000 Pesticides in Tomatoes in Accordance with the SANTE 11312/2021 Guideline. LCGC International. Retrieved from [Link]

-

Alpözen, E., & Üren, A. (2015). Determination of Acrylamide Levels of Light Biscuit by LC-MS/MS. DergiPark. Retrieved from [Link]

Sources

- 1. Mutagens in commercial food processing and its microbial transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]

- 3. 13 Mutagens in Food - Diet, Nutrition, and Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chemical mutagens | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 14. imreblank.ch [imreblank.ch]

- 15. brewingscience.de [brewingscience.de]

- 16. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. osti.gov [osti.gov]

- 18. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 19. sepscience.com [sepscience.com]

- 20. rocker.com.tw [rocker.com.tw]

- 21. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 22. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fda.gov.tw [fda.gov.tw]

- 24. eurl-pesticides.eu [eurl-pesticides.eu]

- 25. food.ec.europa.eu [food.ec.europa.eu]

- 26. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]

- 27. Fitness-for-Purpose Assessment of Methods for Glyphosate Determination in Food: Trade-Off Between Analytical Performance and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology of phenylalanine pyrolysis products

An In-depth Technical Guide to the Toxicology of Phenylalanine Pyrolysis Products

Authored by: A Senior Application Scientist

Introduction

The thermal processing of foods rich in proteins and amino acids is a cornerstone of culinary practice, enhancing flavor, texture, and palatability. However, these high-temperature cooking methods, such as frying, grilling, and roasting, can also lead to the formation of a complex array of chemical compounds, some of which possess potent toxicological properties. Among the twenty proteinogenic amino acids, phenylalanine is of particular interest due to its aromatic nature, which serves as a precursor to a variety of mutagenic and carcinogenic substances upon pyrolysis.

This guide provides a comprehensive overview of the toxicology of phenylalanine pyrolysis products, intended for researchers, scientists, and drug development professionals. We will delve into the formation chemistry of these compounds, their mechanisms of toxicity, and the analytical and toxicological methodologies used for their study. The aim is to provide a foundational understanding of the risks associated with these compounds and to equip scientists with the knowledge to assess their impact on human health.

Part 1: Formation and Chemistry of Phenylalanine Pyrolysis Products

The pyrolysis of phenylalanine is a complex process involving a series of chemical reactions that are highly dependent on factors such as temperature, heating time, and the presence of other precursors like sugars and creatine.[1] These reactions lead to the formation of a diverse range of compounds, most notably heterocyclic aromatic amines (HAAs) and polycyclic aromatic hydrocarbons (PAHs).[1]

Key Pyrolysis Products

The pyrolysis of phenylalanine can be broadly categorized into two temperature-dependent pathways for the formation of HAAs:

-

Thermic HAAs (100-300°C): These are IQ-type HAAs formed in the presence of creatine/creatinine and sugars through the Maillard reaction.[2][3] Phenylalanine is a key precursor for the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) , one of the most abundant and potent mutagenic HAAs found in cooked meats.[1][4][5] The formation of PhIP involves the Strecker degradation of phenylalanine to form phenylacetaldehyde, which then reacts with creatinine and other intermediates.[4]

-

Pyrolytic HAAs (>300°C): These non-IQ-type HAAs are formed at higher temperatures from the pyrolysis of amino acids and proteins alone.[2][3]

Other significant pyrolysis products of phenylalanine include:

-

5-phenyl-2-pyridinamine (PPA): A mutagenic compound structurally related to the aminobiphenyls, identified in broiled sardines.[6]

-

Pyridine and Naphthalene Derivatives: Such as 3,5-diphenylpyridine and various naphthaleneamines have been identified through Pyrolysis/GC/MS analysis.[7][8]

-

Simple Pyrolysis Products: Such as phenylethylene, phenylacetaldehyde, and 2-phenylethylamine, which can act as intermediates in the formation of more complex HAAs like PhIP.[9]

-

Ammonia (NH3) and Hydrogen Cyanide (HCN): These are also produced during phenylalanine pyrolysis, with NH3 being the more favorable product.[10]

Factors Influencing Formation

The yield and profile of phenylalanine pyrolysis products are significantly influenced by several factors:

| Factor | Effect on Formation |

| Temperature | Higher temperatures generally increase the formation of HAAs, with different types of HAAs forming at different temperature ranges.[1][2] However, at very high temperatures (e.g., 240-270°C), the amount of PhIP may decrease due to degradation.[5] |

| Cooking Time | Longer cooking times at high temperatures favor the formation of HAAs.[1] |

| Precursors | The presence of creatine or creatinine is crucial for the formation of IQ-type HAAs like PhIP.[11] Sugars also participate in the Maillard reaction, contributing to HAA formation.[9] |

| Other Amino Acids | The presence of other amino acids can either enhance or inhibit the formation of specific HAAs. For example, some non-precursor amino acids have been reported to inhibit HAA formation.[11] |

Formation Pathway of PhIP

The formation of PhIP from phenylalanine is a multi-step process that is integrated with the Maillard reaction. The following diagram illustrates a simplified pathway.

Caption: Simplified reaction pathway for the formation of PhIP.

Part 2: Toxicological Mechanisms

The toxicity of phenylalanine pyrolysis products is primarily attributed to their ability to act as potent mutagens and carcinogens.[12] This toxic potential is not inherent but is realized through metabolic activation within the body.

Metabolic Activation

Most HAAs are pro-carcinogens, meaning they require metabolic activation to exert their toxic effects.[3] This activation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][13][14]

The key steps in the metabolic activation of HAAs are:

-

N-hydroxylation: The exocyclic amino group of the HAA is hydroxylated by CYP enzymes, particularly CYP1A2, to form an N-hydroxy-arylamine metabolite.[3]

-

Esterification: The N-hydroxy group is then esterified by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form reactive esters.[15]

-

Formation of Arylnitrenium Ion: These reactive esters are unstable and can spontaneously break down to form a highly electrophilic arylnitrenium ion.[3]

This arylnitrenium ion is the ultimate carcinogen, capable of reacting with nucleophilic sites on cellular macromolecules, most importantly, DNA.

Caption: Metabolic activation pathway of heterocyclic aromatic amines (HAAs).

Genotoxicity and Carcinogenicity

The formation of DNA adducts by the reactive metabolites of HAAs is the initiating event in their genotoxic and carcinogenic effects.[12] These adducts can lead to:

-

Mutations: If not repaired properly by the cell's DNA repair machinery, DNA adducts can cause mutations during DNA replication.[3]

-

Chromosomal Aberrations: In some cases, extensive DNA damage can lead to larger-scale chromosomal damage.

The mutagenic potential of many amino acid pyrolysis products has been demonstrated in various assays, most notably the Ames test using Salmonella typhimurium strains.[16][17] Long-term exposure to these compounds has been shown to induce tumors in various organs in animal models, including the colon, breast, and prostate.[1] PhIP, for instance, is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[5]

Neurotoxicity

While the primary focus has been on the carcinogenicity of pyrolysis products, there is also evidence for the neurotoxicity of phenylalanine and its metabolites, particularly at high concentrations. This is of particular relevance in the context of the genetic disorder phenylketonuria (PKU), where phenylalanine accumulates to toxic levels.[18][19] Studies have shown that high levels of phenylalanine can:

-

Induce apoptosis and deplete neural progenitor cells in cerebral organoids.[18]

-

Lead to developmental CNS anomalies, including neural tube defects.[20]

-

Cause oxidative stress and synaptic impairments in neurons.[21]

-

Contribute to microcephaly and abnormal cortical expansion.[18]

While the direct neurotoxicity of specific pyrolysis products is less studied, the potential for these compounds to cross the blood-brain barrier and exert neurotoxic effects warrants further investigation.

Other Toxic Effects

Beyond genotoxicity and neurotoxicity, phenylalanine and its derivatives have been implicated in other toxicological pathways:

-

Oxidative Stress: The accumulation of phenylalanine and its metabolites can lead to a decrease in antioxidant defenses and an increase in oxidative damage to lipids and proteins.[21][22]

-

Inflammation: Phenylalanine has been shown to enhance the innate immune response and induce the release of pro-inflammatory cytokines.[23] It can mediate acute respiratory distress syndrome (ARDS) by inducing pyroptosis in alveolar macrophages.[23]

Part 3: Analytical and Toxicological Methodologies

The assessment of the toxicological risk of phenylalanine pyrolysis products requires robust analytical methods for their detection and quantification, as well as sensitive toxicological assays to determine their biological effects.

Analytical Techniques

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This is a powerful technique for analyzing pyrolysis products directly from a sample matrix. It allows for the identification of a wide range of volatile and semi-volatile compounds formed during pyrolysis.[7][8]

High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or mass spectrometry detectors, HPLC is a widely used method for the quantification of specific HAAs, such as PhIP, in food samples and biological matrices.[5]

Experimental Protocols

Protocol 1: Ames Test for Mutagenicity Assessment

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Objective: To determine if phenylalanine pyrolysis products can induce mutations in Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, which is sensitive to frameshift mutagens commonly found in pyrolysis products).

-

Test compound (e.g., extracted and purified pyrolysis products).

-

S9 metabolic activation system (liver fraction from Aroclor-1254 induced rats).

-

Top agar.

-

Minimal glucose agar plates.

-

Positive and negative controls.

Procedure:

-

Preparation: Prepare dilutions of the test compound.

-

Incubation: In a test tube, add the Salmonella tester strain, the test compound, and (if metabolic activation is being tested) the S9 mix.

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Causality: The requirement for the S9 mix is critical for testing pro-mutagens like HAAs, as it mimics the metabolic activation that occurs in the liver.[13][14]

Protocol 2: In Vivo Toxicity Assessment in Zebrafish (Danio rerio)

The zebrafish model is increasingly used for toxicological studies due to its genetic similarity to humans, rapid development, and optical transparency.

Objective: To assess the developmental toxicity and hepatotoxicity of phenylalanine pyrolysis products.

Materials:

-

Zebrafish embryos.

-

Test compound (e.g., PPA or PhIP).

-

Embryo medium.

-

Microscopy equipment.

-

Reagents for SGPT-SGOT assays and histopathology.

Procedure:

-

Exposure: Expose zebrafish embryos to different concentrations of the test compound from early developmental stages.

-

Developmental Toxicity Assessment: Monitor the embryos for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities (e.g., total body length, head size, caudal fin length).[24][25]

-

Hepatotoxicity Assessment: In adult zebrafish, administer the test compound and assess liver function through:

Workflow Diagram:

Caption: Workflow for in vivo toxicity assessment using a zebrafish model.

Conclusion and Future Perspectives

The pyrolysis of phenylalanine leads to the formation of a complex mixture of compounds, including potent mutagenic and carcinogenic heterocyclic aromatic amines. The toxicological effects of these compounds are primarily mediated by their metabolic activation to reactive intermediates that can damage DNA and other cellular macromolecules. While significant progress has been in understanding the formation and carcinogenicity of these compounds, several areas warrant further investigation:

-

Neurotoxicity: The neurotoxic potential of specific phenylalanine pyrolysis products is an understudied area.

-

Mixture Effects: Humans are exposed to a complex mixture of these compounds in their diet. The toxicological effects of these mixtures may not be predictable from the effects of individual compounds.

-

Biomarkers of Exposure: The development of reliable biomarkers of exposure to these compounds is crucial for assessing human health risks.

-

Mitigation Strategies: Further research is needed to develop effective strategies to reduce the formation of these toxic compounds during cooking.

A deeper understanding of the toxicology of phenylalanine pyrolysis products is essential for developing evidence-based dietary recommendations and for ensuring the safety of our food supply.

References

- Heterocyclic aromatic amines in meat: Formation mechanisms, toxicological implications, occurrence, risk evalu

- Mutagenic Principle(s) in Tryptophan and Phenylalanine Pyrolysis Products - J-Stage.

- Syntheses of 5-phenyl-2-pyridinamine, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its put

- Formation of heterocyclic aromatic amines in model systems of sucrose, lactose, amino acids and cre

- Assessment Of Toxicity And Safety Margin Of Phenylalanine And Its Metabolites Through In-Vivo And In- Vitro Model.

- Pyrolysis/GC/MS Analysis of N-(1-Deoxy-d-fructos-1-yl)

- Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC.

- The Formation of Heterocyclic Arom

- Formation and Mechanism of Heterocyclic Amines in Me

- Formation of heterocyclic aromatic amines in model systems | Request PDF - ResearchG

- Pyrolysis/GC/MS Analysis of N-(1-Deoxy-d-fructos-1-yl)

- Assessment Of Toxicity And Safety Margin Of Phenylalanine And Its Metabolites Through In-Vivo And In-Vitro Model.

- Food-borne heterocyclic amines. Chemistry, formation, occurrence and biological activities.

- Pyrolysis products from amino acids and protein: highest mutagenicity requires cytochrome P1-450 - PubMed.

- Pyrolysis products from amino acids and protein: Highest mutagenicity requires cytochrome P1-450 - PMC - NIH.

- Effect of Phenylalanine and Its Metabolites on the Proliferation and Viability of Neuronal and Astroglial Cells: Possible Relevance in M

- Heterocyclic amines: human carcinogens in cooked food? - PubMed.

- Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

- Mutagenesis of amino acid pyrolysis products in Chinese hamster V79 cells - PubMed.

- Density functional theory-based investigation of HCN and NH 3 formation mechanisms during phenylalanine pyrolysis - RSC Publishing.

- Neurotoxicity of phenylalanine on human iPSC-derived cerebral organoids - PubMed.

- Enhancement of the mutagenicity of amino acid pyrolysates by phthal

- Carcinogens Formed When Meat is cooked - Me

- The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR | Request PDF - ResearchG

- An evaluation of the possible neurotoxicity of metabolites of phenylalanine - PubMed.

- Engineering Organoids for in vitro Modeling of Phenylketonuria - Frontiers.

- In vitro effects of phenylalanine (Phe) on the lipid peroxidation...

- The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR - ElectronicsAndBooks.

- Unraveling phenylalanine's toxic fibril formation: Insights

- 1 2 0 Material Safety D

- Phenylalanine promotes alveolar macrophage pyroptosis via the activ

- Evidence that DNA damage is associated to phenylalanine blood levels in leukocytes

- Chemicals in Meat Cooked at High Temper

- Thermal decomposition pathways of phenylalanine and glutamic acid and the interaction mechanism between the two amino acids and glucose | Request PDF - ResearchG

Sources

- 1. meatscience.org [meatscience.org]

- 2. zgspxb.cnjournals.org [zgspxb.cnjournals.org]

- 3. longdom.org [longdom.org]

- 4. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses of 5-phenyl-2-pyridinamine, a possibly carcinogenic pyrolysis product of phenylalanine, and some of its putative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio-conferences.org [bio-conferences.org]

- 10. Density functional theory-based investigation of HCN and NH 3 formation mechanisms during phenylalanine pyrolysis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05482H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Heterocyclic aromatic amines in meat: Formation mechanisms, toxicological implications, occurrence, risk evaluation, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrolysis products from amino acids and protein: highest mutagenicity requires cytochrome P1-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrolysis products from amino acids and protein: Highest mutagenicity requires cytochrome P1-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heterocyclic amines: human carcinogens in cooked food? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mutagenic Principle(s) in Tryptophan and Phenylalanine Pyrolysis Products [jstage.jst.go.jp]

- 17. Mutagenesis of amino acid pyrolysis products in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neurotoxicity of phenylalanine on human iPSC-derived cerebral organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Engineering Organoids for in vitro Modeling of Phenylketonuria [frontiersin.org]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. researchgate.net [researchgate.net]

- 22. Evidence that DNA damage is associated to phenylalanine blood levels in leukocytes from phenylketonuric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phenylalanine promotes alveolar macrophage pyroptosis via the activation of CaSR in ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnrjournal.com [pnrjournal.com]

- 25. pnrjournal.com [pnrjournal.com]

Structure-activity relationship of acetylated pyridine mutagens

An In-Depth Technical Guide to the Structure-Activity Relationship of Acetylated Pyridine Mutagens

Introduction to Acetylated Pyridine Mutagens

Acetyl-substituted pyridines represent a class of chemical compounds characterized by a pyridine ring functionalized with one or more acetyl groups. These compounds are of significant interest to researchers, toxicologists, and drug development professionals due to their presence in various consumer products and their potential as mutagens. They are commonly found as flavor and aroma constituents in a wide range of processed foods and beverages, including roasted products and beer, often formed through the Maillard reaction during cooking.[1] Furthermore, the pyridine scaffold is a fundamental building block in medicinal chemistry, making the understanding of the mutagenic potential of its derivatives a critical aspect of drug safety assessment.[2]

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of acetylated pyridine mutagens. It delves into the molecular mechanisms underlying their mutagenicity, the influence of their chemical structure on their biological activity, and the standard experimental methodologies employed for their evaluation.

The Foundation: Mutagenicity and Structure-Activity Relationship (SAR)

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA and RNA) within a cell.[3] Such damage, if not properly repaired, can lead to mutations, which are permanent alterations in the DNA sequence.[4] These mutations can have severe consequences, including the development of cancer.[3] Therefore, assessing the mutagenic potential of chemical compounds is a cornerstone of toxicology and drug development.

The principle of Structure-Activity Relationship (SAR) is based on the concept that the biological activity of a chemical compound is directly related to its molecular structure. By systematically modifying the structure of a molecule and observing the corresponding changes in its biological activity, we can deduce which chemical features are responsible for its effects. This knowledge is invaluable for predicting the activity of new compounds and for designing safer chemicals and drugs.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that uses computational models to mathematically relate the chemical structure of a compound to its biological activity.[5][6][7] QSAR models are powerful tools for predicting the mutagenicity of untested chemicals, thereby reducing the need for extensive animal testing.[5][6][8]

Metabolic Activation: The Gateway to Mutagenicity

Many chemical compounds are not mutagenic in their native form but are converted into reactive, DNA-damaging metabolites by metabolic enzymes within the body.[4] This process is known as metabolic activation or bioactivation. For many pyridine derivatives, metabolic activation is a prerequisite for their mutagenic activity.

The primary family of enzymes involved in the metabolic activation of a wide range of foreign compounds (xenobiotics) is the cytochrome P450 (CYP) system. While the biotransformation of 2-acetylpyridine in rat liver S9 fractions has been shown to predominantly involve the reduction of the carbonyl group and N-oxidation without the involvement of cytochrome P-450, other metabolic pathways can lead to the formation of mutagenic species.[1]

Acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, is another critical step in the metabolic activation of many aromatic amines and related compounds.[9] The addition of an acetyl group can transform a relatively inert molecule into a highly reactive electrophile capable of forming covalent adducts with DNA, leading to mutations. The availability of co-factors such as acetyl-coenzyme A can significantly influence the rate and extent of mutagenic activation.[9]

Caption: Generalized metabolic activation pathway of a pro-mutagenic acetylated pyridine.

Decoding the Structure-Activity Relationship of Acetylated Pyridine Mutagens

The mutagenic potential of an acetylated pyridine is not a monolithic property but is intricately determined by the interplay of several structural features.

The Position of the Acetyl Group

The regiochemistry of the acetyl group on the pyridine ring is a critical determinant of mutagenicity. While comprehensive comparative studies are still emerging, existing data on related pyridine derivatives, such as pyridine-carbohydroxamic acids, suggest that the position of the functional group significantly influences mutagenic potency. For instance, pyridine-2-carbohydroxamic acid was found to be the most potent mutagen among the isomers tested.[10] This suggests that the proximity of the acetyl group to the ring nitrogen may play a crucial role in the electronic properties and metabolic fate of the molecule, thereby affecting its ability to be converted into a reactive intermediate.

The Role of the Carbonyl Group

The carbonyl group of the acetyl moiety is a key functional group that can participate in various metabolic reactions. Reduction of the carbonyl group is a common metabolic pathway for acetylpyridines.[1] The electronic nature of the carbonyl group also influences the overall electron distribution within the pyridine ring, which can affect its susceptibility to metabolic attack and its reactivity towards nucleophilic sites in DNA.

The Influence of Additional Substituents

The presence of other substituents on the pyridine ring can dramatically alter the mutagenic potential of an acetylated pyridine. The nature and position of these substituents can have profound effects on the molecule's:

-

Lipophilicity: Affecting its ability to cross cell membranes and access metabolic enzymes.

-

Electronic Properties: Electron-donating groups can increase the electron density of the pyridine ring, potentially making it more susceptible to oxidative metabolism. Conversely, electron-withdrawing groups can decrease the electron density, which may favor other metabolic pathways.

-

Steric Hindrance: Bulky substituents can sterically hinder the approach of metabolic enzymes or the interaction of the ultimate mutagen with DNA, thereby reducing mutagenicity.

Studies on a broad range of pyridine derivatives have shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance biological activity, whereas halogens and bulky groups tend to decrease it.[2]

The Pyridine Ring Nitrogen

The nitrogen atom in the pyridine ring is a key feature that distinguishes it from its carbocyclic analogue, benzene. The lone pair of electrons on the nitrogen atom can be a site for N-oxidation, a common metabolic pathway. Furthermore, the nitrogen atom can be quaternized, which has been shown to significantly reduce the mutagenicity of pyridine-carbohydroxamic acids.[10] This suggests that the availability of the lone pair on the ring nitrogen is important for the mutagenic activity of these compounds.

| Structural Feature | Influence on Mutagenicity | Plausible Rationale |

| Position of Acetyl Group | Potentially significant, with the 2-position showing high potency in related compounds.[10] | Proximity to the ring nitrogen may influence electronic properties and metabolic activation. |

| Additional Substituents | Electron-donating groups may increase mutagenicity, while bulky groups may decrease it.[2] | Alteration of electronic and steric properties affecting metabolism and DNA interaction. |

| Pyridine Ring Nitrogen | Quaternization of the nitrogen significantly reduces mutagenicity.[10] | The lone pair of electrons on the nitrogen may be crucial for metabolic activation. |

Experimental Protocols for Mutagenicity Assessment

A multi-tiered approach involving both in vitro and in vivo assays is typically employed to evaluate the mutagenic potential of a chemical compound.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and internationally accepted short-term bacterial assay for identifying substances that can produce genetic damage that leads to gene mutations.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that have been genetically engineered to be unable to synthesize the amino acid histidine (his-). These strains are exposed to the test chemical, and the number of bacteria that revert to a state of being able to synthesize histidine (his+) is measured. A positive result indicates that the chemical is mutagenic.

Experimental Protocol:

-

Preparation of Bacterial Cultures: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in a nutrient broth.

-

Metabolic Activation System (S9 Mix): If the test compound is suspected to require metabolic activation, prepare a liver S9 fraction from rats or hamsters treated with an enzyme-inducing agent (e.g., Aroclor 1254). The S9 fraction is supplemented with co-factors (e.g., NADP+, glucose-6-phosphate) to create the S9 mix.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

-

Plating: After a short pre-incubation, add top agar to the mixture and pour it onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Caption: A typical workflow for the Ames test.

Mammalian Cell-Based Assays

While the Ames test is a valuable screening tool, it is often supplemented with assays using mammalian cells to provide a more comprehensive assessment of mutagenic potential in a system that more closely resembles human physiology. These assays include:

-

Mouse Lymphoma Assay (MLA): Detects gene mutations in mammalian cells.

-

In Vitro Chromosome Aberration Test: Evaluates the ability of a compound to induce structural changes in chromosomes.[11]

-

In Vitro Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus.

Case Study: 2-Acetylpyridine

2-Acetylpyridine (CASRN: 1122-62-9) is a naturally occurring compound found in various foods and is also used as a flavoring agent.[1] It has been the subject of toxicological evaluation due to its widespread human exposure.

-

Genetic Toxicity: Limited data is available, but one study reported 2-acetylpyridine as positive for the induction of mitotic aneuploidy in Saccharomyces cerevisiae.[1] It was nominated for further genetic toxicity testing, including the Ames test and an in vitro cytogenetics assay, due to a lack of comprehensive data and a suspicion of carcinogenicity based on its pyridyl ketone structure.[1]

-

Metabolism: Studies with rat liver S9 have shown that the primary metabolic pathway is the enantioselective reduction of the carbonyl group, with N-oxidation also occurring.[1]

The case of 2-acetylpyridine highlights the importance of thorough toxicological evaluation, even for compounds that are "generally recognized as safe" (GRAS) for use in food.[1]

Conclusion and Future Directions

The structure-activity relationship of acetylated pyridine mutagens is a complex field that is critical for ensuring human health and safety. The mutagenic potential of these compounds is not an intrinsic property but is governed by a delicate balance of structural features, including the position of the acetyl group, the presence of other substituents, and the electronic properties of the pyridine ring. Metabolic activation, particularly through oxidative and conjugative pathways, is often a prerequisite for their mutagenicity.

Future research should focus on:

-

Systematic SAR Studies: Conducting comprehensive studies on a wide range of acetylated pyridine isomers and their substituted analogues to build more robust SAR models.

-

Mechanistic Investigations: Elucidating the precise metabolic pathways leading to the formation of DNA-reactive species and characterizing the types of DNA adducts formed.

-

Development of QSAR Models: Creating and validating predictive QSAR models to enable the rapid screening of new pyridine derivatives for mutagenic potential, thereby supporting safer chemical and drug design.

By advancing our understanding of the SAR of acetylated pyridine mutagens, we can better predict and mitigate their potential risks, paving the way for the development of safer consumer products and pharmaceuticals.

References

- Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed.

- Quantitative structure-activity relationship – Knowledge and References - Taylor & Francis.

- Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9).

- Safety Data Sheet: 3-Acetylpyridine - Carl ROTH.